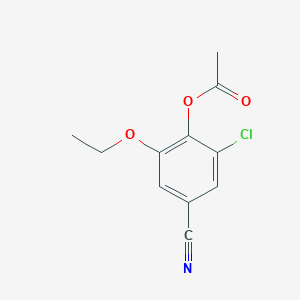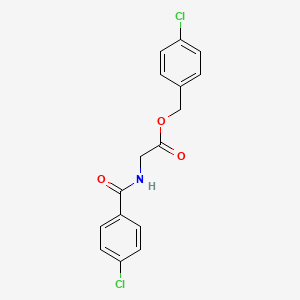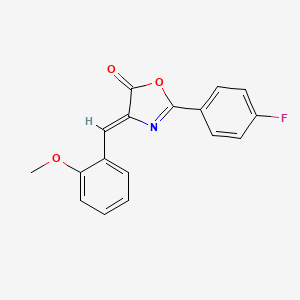
N'-(3-furylmethylene)-2-(2-nitrophenoxy)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-furylmethylene)-2-(2-nitrophenoxy)propanohydrazide, commonly known as FNP, is a chemical compound that has been studied for its potential use in various scientific research applications. FNP has been synthesized using several methods, and its mechanism of action and physiological effects have been investigated. In
Wirkmechanismus
The mechanism of action of FNP is not fully understood, but studies suggest that it may induce apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9. FNP may also inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. In addition, FNP may exert its antibacterial effects by disrupting bacterial cell membranes.
Biochemical and Physiological Effects
FNP has been shown to have both biochemical and physiological effects. Biochemically, FNP has been shown to decrease the expression of various proteins involved in cancer cell survival and proliferation, including Bcl-2, cyclin B1, and cyclin D1. Physiologically, FNP has been shown to inhibit tumor growth in mice models and reduce the size of tumors in vitro. FNP has also been shown to have antibacterial effects in vitro, with minimal inhibitory concentrations (MICs) ranging from 4 to 16 μg/mL against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FNP in lab experiments is its potential as a potent anti-cancer and antibacterial agent. FNP has been shown to have cytotoxic effects on cancer cells and promising antibacterial effects against MRSA and other bacterial strains. However, one limitation of using FNP in lab experiments is its potential toxicity, as studies have shown that FNP may induce toxicity in normal cells at higher concentrations.
Zukünftige Richtungen
For research on FNP include investigating its potential use as a therapeutic agent for cancer and bacterial infections. Further studies are needed to understand the mechanism of action of FNP and its potential toxicity in normal cells. In addition, future studies could investigate the potential use of FNP in combination with other anti-cancer or antibacterial agents to enhance its efficacy and reduce potential toxicity.
Synthesemethoden
FNP can be synthesized using several methods, including the reaction of 2-nitrophenol with furfural in the presence of hydrazine hydrate and acetic acid. This reaction results in the formation of N-(3-furylmethylene)-2-nitrophenylhydrazine, which is then reacted with 2-chloro-2-methylpropionic acid to form FNP. Other methods involve the reaction of furfural with 2-nitrobenzaldehyde in the presence of hydrazine hydrate and acetic acid, followed by the reaction with 2-chloro-2-methylpropionic acid.
Wissenschaftliche Forschungsanwendungen
FNP has been studied for its potential use in various scientific research applications, including as a potential anti-cancer agent. Studies have shown that FNP has cytotoxic effects on cancer cells, including breast cancer, lung cancer, and colon cancer cells. FNP has also been studied for its potential use as an antibacterial agent, with promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.
Eigenschaften
IUPAC Name |
N-[(E)-furan-3-ylmethylideneamino]-2-(2-nitrophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-10(14(18)16-15-8-11-6-7-21-9-11)22-13-5-3-2-4-12(13)17(19)20/h2-10H,1H3,(H,16,18)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFJDEMLJMVMKP-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=COC=C1)OC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=COC=C1)OC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821476 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(3-furylmethylene)-2-{2-nitrophenoxy}propanohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5706872.png)


![3-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5706891.png)

![3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5706904.png)
![methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5706914.png)


![2-(N-benzylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5706942.png)

![phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate](/img/structure/B5706949.png)
